N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that features a pyridazine ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Thioether Formation:
Amide Bond Formation: The final step involves coupling the thiophene-2-carboxylic acid with the amine group on the pyridazine ring using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiophene and pyridazine rings.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide
Uniqueness
N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the pyridazine and thiophene rings, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-26-13-6-5-12(10-14(13)27-2)20-17(24)11-29-18-8-7-16(22-23-18)21-19(25)15-4-3-9-28-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUESTHXFSKHBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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